molecular formula C7H8INO2 B14803681 4-Carboxy-1-methylpyridin-1-ium iodide CAS No. 7680-58-2

4-Carboxy-1-methylpyridin-1-ium iodide

Cat. No.: B14803681
CAS No.: 7680-58-2
M. Wt: 265.05 g/mol
InChI Key: NTLJUNJJEIPZGA-UHFFFAOYSA-N
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Description

4-Carboxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C_7H_8INO_2. It is a derivative of pyridine, where the nitrogen atom is methylated and the 4-position of the pyridine ring is substituted with a carboxyl group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1-methylpyridin-1-ium iodide typically involves the methylation of pyridine followed by the introduction of a carboxyl group at the 4-position. One common method involves treating pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carboxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The carboxyl group can form hydrogen bonds with target molecules, while the pyridinium ion can participate in electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a methylated nitrogen atom. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .

Properties

CAS No.

7680-58-2

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

1-methylpyridin-1-ium-4-carboxylic acid;iodide

InChI

InChI=1S/C7H7NO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5H,1H3;1H

InChI Key

NTLJUNJJEIPZGA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)O.[I-]

Origin of Product

United States

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